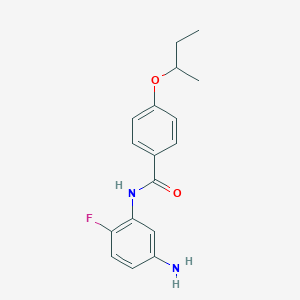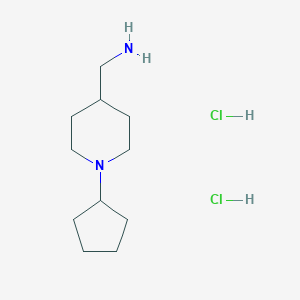![molecular formula C14H15FN2O3 B1389035 3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 330974-51-1](/img/structure/B1389035.png)
3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Übersicht
Beschreibung
The compound “3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is an organic compound containing a cyclohexenone ring, which is a six-membered cyclic ketone. It also has a 4-fluoro-2-nitrophenylamino group attached to the third carbon of the cyclohexenone ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the cyclohexenone ring, with the various substituents attached. The presence of the nitro group and the fluoro group on the phenyl ring could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar nitro group and the polar amine could suggest that this compound has some degree of solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been studied extensively for its potential applications in scientific research. It has been used in a variety of applications, including as a fluorescent probe for the detection of biological molecules, as a fluorescent dye for imaging, and as a reagent for the synthesis of other compounds. This compound has also been studied for its potential applications in drug delivery, gene therapy, and cancer research.
Wirkmechanismus
The mechanism of action of 3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is not yet fully understood. It is thought to interact with biological molecules in a variety of ways, including through covalent bonding, hydrogen bonding, and electrostatic interactions. It is also thought to interact with proteins and other macromolecules, which may be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and viruses, to reduce inflammation, to increase the activity of certain enzymes, and to act as an antioxidant. It has also been shown to reduce the activity of certain hormones, to alter the expression of certain genes, and to modulate the activity of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily monitored. It also has a wide range of potential applications, making it useful for a variety of experiments. However, there are some limitations to its use. This compound is relatively expensive, and its effects can be difficult to replicate in different experiments.
Zukünftige Richtungen
3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has the potential to be used in a variety of scientific research applications. Potential future directions for research include further exploration of its potential applications in drug delivery, gene therapy, and cancer research. Additionally, further research could be done to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further research could be done to explore the potential of this compound as a fluorescent probe or dye for imaging.
Eigenschaften
IUPAC Name |
3-(4-fluoro-2-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-14(2)7-10(6-11(18)8-14)16-12-4-3-9(15)5-13(12)17(19)20/h3-6,16H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDNTKCWUSDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



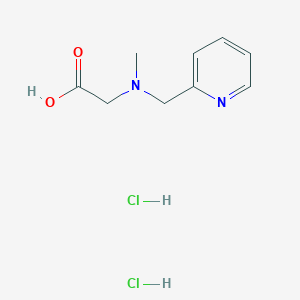
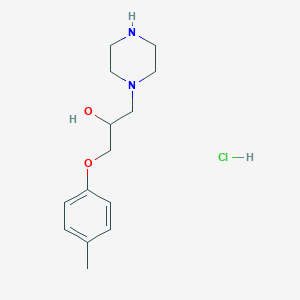
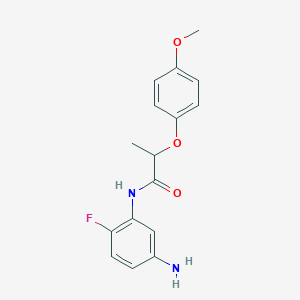
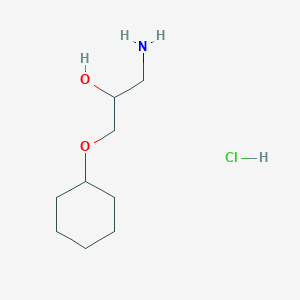
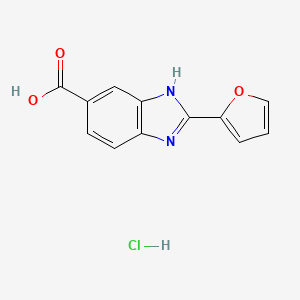
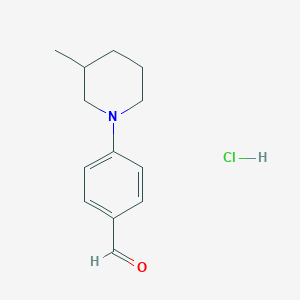
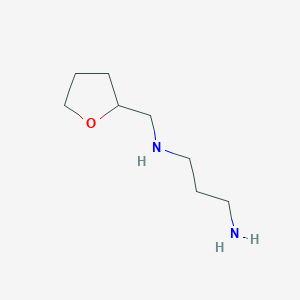
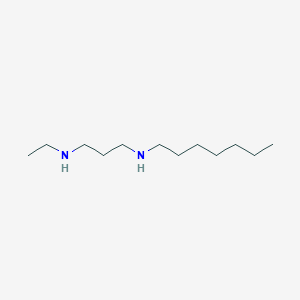
![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)

